molecular formula C25H20N2O2 B3009682 (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 391868-49-8

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3009682
CAS No.: 391868-49-8
M. Wt: 380.447
InChI Key: GEKAKMYIWRBDKR-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H20N2O2 and its molecular weight is 380.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Biological Activities

The compound (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, along with its structural relatives, has been studied for its crystal structures and biological activities. One such study revealed the crystal structure of compounds structurally similar to the one . These compounds showed variations in their crystal symmetry and molecular structures depending on their substituents. Furthermore, they exhibited notable antibacterial and antifungal activities, with specific compounds showing inhibitory effects on the growth of Aspergillus niger (Pineda, Arias, & Cabezas, 2020).

Synthesis and Structural Characteristics

The compound has been utilized as a precursor in the synthesis of complex molecular structures. For instance, its derivative underwent a cyclocondensation reaction to form 4,5-dihydropyrazole-1-arbothioamide, which further reacted to form 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. These molecules adopted an overall T-shape structure, and their formation involved intricate synthesis procedures and characterizations (Mahesha et al., 2021).

Antioxidant and Antimicrobial Activities

Derivatives of the compound have been synthesized and analyzed for their biological properties. For instance, methoxy- and hydroxyl-substituted 2'-aminochalcones were synthesized and characterized, revealing significant antioxidant activities through various biological assays. Such studies are crucial in understanding the potential therapeutic applications of these compounds (Sulpizio et al., 2016).

Synthesis of Pyrazole Derivatives and Their Potential as Antimicrobial Agents

A series of pyrazole derivatives containing the compound were synthesized and evaluated for their antimicrobial activity. The synthesis involved the use of 1,3-dipolar Cu(I)-catalyzed alkyne–azide cycloaddition (CuAAC) reaction, and the structures of the synthesized compounds were confirmed through various analytical techniques. Some of these compounds demonstrated promising inhibitory effects on bacterial and fungal strains (Ashok et al., 2017).

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-24-15-9-8-14-22(24)23(28)17-16-20-18-27(21-12-6-3-7-13-21)26-25(20)19-10-4-2-5-11-19/h2-18H,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAKMYIWRBDKR-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.